molecular formula C5H11NO2 B15492899 2-Methyl-3-nitrobutane CAS No. 2625-35-6

2-Methyl-3-nitrobutane

Cat. No.: B15492899
CAS No.: 2625-35-6
M. Wt: 117.15 g/mol
InChI Key: UITFXFXYGOKSEL-UHFFFAOYSA-N
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Description

2-Methyl-3-nitrobutane is a useful research compound. Its molecular formula is C5H11NO2 and its molecular weight is 117.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-nitrobutane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(2)5(3)6(7)8/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UITFXFXYGOKSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90525797
Record name 2-Methyl-3-nitrobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2625-35-6
Record name 2-Methyl-3-nitrobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90525797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Precursor in Spiroketal Synthesis

Strategic Application of Nitronate Chemistry in Dihydroxy Ketone Scaffolds: While specific examples employing 2-methyl-3-nitrobutane are not prominent in the literature, the underlying chemistry is well-established. The nitronate anion derived from a nitroalkane can act as a nucleophile, adding to carbonyl groups. In the context of spiroketal synthesis, a nitronate could be used to form a key carbon-carbon bond with a dihydroxy ketone or a related precursor. Subsequent transformations, including reduction of the nitro group to an amine and its eventual removal or conversion, could be envisioned as part of a larger strategy to construct the spiroketal framework, which is a common feature in many natural products.

Incorporation into Natural Product Synthesis Relevant Frameworks: Aliphatic nitro compounds are versatile intermediates for the synthesis of a wide array of natural products. researchgate.net Their ability to be converted into carbonyls (via the Nef reaction) or amines (via reduction) allows for the introduction of key functionalities. youtube.com The carbon-carbon bond-forming capabilities of nitroalkanes, particularly through the Henry and Michael reactions, are fundamental in building the carbon skeletons of complex target molecules. rsc.org

Utility in Nitrogen Heterocycle Synthesis

Multi-Component Reactions for Diverse Heterocyclic Systems: Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly efficient for building molecular complexity and are widely used to synthesize heterocyclic compounds. chemicaljournal.insci-hub.se Nitroalkanes can serve as crucial components in MCRs. For instance, the product of a Henry reaction can be further elaborated in a one-pot sequence to generate substituted heterocycles. The nitro group's ability to be transformed into other functionalities provides a handle for subsequent cyclization steps.

Annulation Reactions Exploiting Electrophilically Activated Nitroalkanes: While nitroalkanes typically react as nucleophiles (after deprotonation), they can also be made to react as electrophiles under certain conditions. nih.gov Treatment with strong acids can generate protonated nitronates or other activated species that are susceptible to attack by nucleophiles. nih.govfrontiersin.org This "umpolung" (reactivity reversal) can be exploited in annulation reactions, where a ring is formed. For example, an intramolecular reaction where a nucleophilic part of the molecule attacks the electrophilically activated nitro-bearing carbon can lead to the formation of cyclic structures, including nitrogen heterocycles. ku.eduku.edu

Formation of Functionalized Derivatives for Advanced Materials Precursors

The chemical transformations of the nitro group allow for the conversion of simple nitroalkanes into a variety of functionalized derivatives. These derivatives have potential as precursors for advanced materials. For example, the reduction of 2-methyl-3-nitrobutane would yield 2-methyl-3-butanamine. This amine, or the corresponding β-nitro alcohol from a Henry reaction, could serve as a monomer or a building block for the synthesis of polymers, specialty chemicals, or pharmaceutically relevant compounds. frontiersin.org

Advanced Spectroscopic and Analytical Methodologies in Research on 2 Methyl 3 Nitrobutane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. msu.edu It operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit distinct magnetic properties when placed in a strong magnetic field. libretexts.org The resulting spectrum provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Elucidation of Stereochemical Features in Branched Nitroalkanes

High-resolution NMR is particularly powerful for deciphering the stereochemical features of branched nitroalkanes like 2-Methyl-3-nitrobutane. The presence of a chiral center at the carbon atom bearing the nitro group (C3) means the molecule can exist as enantiomers. NMR spectroscopy, while not typically able to distinguish between enantiomers directly, provides a wealth of information about the diastereotopic relationships between protons and methyl groups due to this chirality.

In the ¹H NMR spectrum of this compound, the protons on the two methyl groups attached to C2 are diastereotopic. This means they are in chemically non-equivalent environments and are expected to exhibit separate resonance signals. Similarly, the protons of the CH₂ group in an ethyl substituent would be diastereotopic. The proton attached to the nitro-bearing carbon (C3) is expected to appear significantly downfield, typically in the range of 4.0–4.4 ppm, due to the strong electron-withdrawing effect of the nitro group. orgchemboulder.com

¹³C NMR spectroscopy complements the proton data. The carbon atoms in this compound exist in distinct chemical environments, leading to separate signals for each. The presence of symmetry or equivalence can simplify the spectrum; for instance, the two methyl groups attached to the isopropyl moiety are chemically equivalent in the parent alkane, 2-methylbutane, but become non-equivalent upon introduction of the nitro group at the adjacent carbon. docbrown.inforesearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard NMR principles and data for similar structural motifs.

AtomPositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)¹H Splitting Pattern (n+1 rule)
CH₃C1~0.9 - 1.1~15 - 20Doublet
CH(CH₃)₂C2~1.8 - 2.2~30 - 35Multiplet
CH(NO₂)C3~4.0 - 4.4~80 - 90Multiplet
CH₃ (on C2)Two groups~0.9 - 1.2 (diastereotopic)~18 - 25 (diastereotopic)Doublet

Dynamic NMR Studies of Conformational Changes

Dynamic NMR (DNMR) spectroscopy is employed to study chemical processes that occur at a rate comparable to the NMR timescale, such as conformational changes. nih.gov For this compound, a potential area of study is the restricted rotation around the C-N bond. At low temperatures, this rotation may become slow enough to allow for the observation of distinct conformers. As the temperature is raised, the rate of rotation increases, leading to a coalescence of the signals for the different conformers into a time-averaged signal.

By analyzing the changes in the NMR spectrum at various temperatures, it is possible to determine the thermodynamic parameters for the conformational exchange process, such as the activation energy (ΔG‡) of rotation. nih.gov Such studies provide valuable insight into the molecule's flexibility and the energy barriers associated with its internal motions. While specific DNMR studies on this compound are not widely documented, the principles have been applied to many small organic molecules to understand their conformational dynamics. nih.govresearchgate.net

NMR in Reaction Monitoring and Intermediate Characterization

NMR spectroscopy is an invaluable tool for monitoring the progress of chemical reactions in real-time. researchgate.net For instance, in the synthesis of this compound, one could monitor the disappearance of the reactant signals (e.g., those of 2-methylbutane) and the simultaneous appearance and growth of the product signals. The integration of these peaks over time can provide kinetic data for the reaction.

Furthermore, NMR can be used to detect and characterize transient intermediates that may form during a reaction. st-andrews.ac.uk In some cases, reactions can be run directly inside the NMR spectrometer, allowing for the observation of short-lived species that would otherwise be difficult to identify. Changes in chemical shifts, the appearance of new spin systems, or significant line broadening can all point to the formation of reactive intermediates. researchgate.net

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. nih.gov IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Raman spectroscopy involves the inelastic scattering of monochromatic light.

For this compound, the most characteristic vibrations are associated with the nitro (-NO₂) group. Nitroalkanes typically show two strong N-O stretching vibrations. orgchemboulder.com The asymmetric stretch appears around 1550 cm⁻¹, while the symmetric stretch is found near 1365 cm⁻¹. orgchemboulder.com The rest of the spectrum is dominated by C-H stretching and bending vibrations characteristic of alkanes. docbrown.infolibretexts.org

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical IR Wavenumber (cm⁻¹) orgchemboulder.comorgchemboulder.comIntensity
Nitro (-NO₂)Asymmetric Stretch1560 - 1540Strong
Symmetric Stretch1370 - 1360Strong
Alkyl (C-H)Stretching2975 - 2845Medium to Strong
Bending1470 - 1370Variable
Alkyl (C-C)Stretching1200 - 800Weak to Medium

Mass Spectrometry Techniques in Mechanistic Studies

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. lehigh.edu

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) can measure the mass of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, the molecular formula is C₅H₁₁NO₂. nist.gov The calculated monoisotopic mass for this formula is 117.07898 Da. HRMS can measure the mass of the molecular ion ([M]⁺) and confirm that it matches this value, distinguishing it from other combinations of atoms that might have the same nominal mass.

The electron ionization (EI) mass spectrum of this compound would also show a characteristic fragmentation pattern. The molecular ion peak at m/z 117 may be of low abundance. Fragmentation often involves the loss of the nitro group (NO₂, 46 Da) to give a peak at m/z 71, or the loss of a nitrite (B80452) radical (NO₂, 46 Da) to also give a fragment at m/z 71. Other significant fragments would arise from the cleavage of the carbon-carbon bonds in the alkyl chain, typically forming the most stable carbocations.

Table 3: Predicted Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IonOrigin of Fragment
117[C₅H₁₁NO₂]⁺Molecular Ion (M⁺)
71[C₅H₁₁]⁺Loss of •NO₂ from M⁺
57[C₄H₉]⁺Cleavage of C-C bond (tert-butyl cation) docbrown.info
43[C₃H₇]⁺Cleavage of C-C bond (isopropyl cation) lehigh.edu
41[C₃H₅]⁺Rearrangement and loss from larger fragments

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Reaction Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for the study of volatile compounds like this compound. This technique combines the superior separation capabilities of gas chromatography with the highly sensitive detection and identification power of mass spectrometry. jmchemsci.com In the context of this compound research, GC-MS is primarily employed for two critical functions: assessing the purity of synthesized batches and analyzing the complex composition of reaction mixtures.

During the synthesis of this compound, which may involve the nitration of 2-methylbutane or other precursor molecules, a variety of side products and unreacted starting materials can be present. GC-MS allows for the separation of these volatile components based on their boiling points and interactions with the chromatographic column. As each separated component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," enabling precise identification of each compound by comparing the fragmentation pattern to spectral libraries, such as those maintained by the National Institute of Standards and Technology (NIST). nist.gov

For purity analysis, a validated GC-MS method can quantify the presence of trace-level impurities. This is crucial as even small amounts of contaminants can affect the compound's physical properties or reactivity in subsequent applications. The method's sensitivity, often operating in selective ion monitoring (SIM) mode, allows for the detection of impurities at very low concentrations. amazonaws.com

In reaction monitoring, GC-MS is used to track the consumption of reactants and the formation of products over time. researchgate.net Aliquots can be taken from a reaction vessel, and after minimal sample preparation, injected into the GC-MS to determine the relative concentrations of starting materials, intermediates, the desired product (this compound), and any by-products. This data is vital for optimizing reaction conditions such as temperature, pressure, and catalyst choice to maximize yield and minimize unwanted side reactions.

Below is a table of compounds that could be identified in a reaction mixture for the synthesis of this compound.

Potential Compounds in a Reaction Mixture Analyzed by GC-MS

Compound NameMolecular FormulaRole in ReactionTypical Analytical Observation
2-MethylbutaneC5H12Starting MaterialPeak decreases over reaction time.
Nitric AcidHNO3ReagentOften derivatized for GC analysis; consumption is monitored.
This compoundC5H11NO2Desired ProductMain peak increases over reaction time; retention time and mass spectrum are used for confirmation. nist.gov
2-Methyl-2-nitrobutaneC5H11NO2Isomeric By-productSeparated from the main product peak with a distinct retention time.
2-Methyl-2-buteneC5H10Elimination By-productIdentified by its characteristic mass spectrum. nist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While GC-MS is ideal for volatile substances, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the analysis of non-volatile, thermally unstable, or highly polar compounds. nih.gov Although this compound itself is readily analyzed by GC, its derivatives, particularly those resulting from further functionalization, may be non-volatile and thus require LC-MS for separation and identification.

Metabolomic analysis based on Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a high-resolution version of LC-MS, offers high throughput, broad coverage, and high sensitivity for analyzing non-volatile components. nih.gov If this compound were used as a precursor in the synthesis of more complex molecules, such as pharmaceuticals or specialty chemicals, LC-MS would be essential for characterizing the products. For example, reactions that convert the nitroalkane into an amine via reduction, followed by coupling with a non-volatile moiety like a peptide or a sugar, would yield products perfectly suited for LC-MS analysis.

The process involves a liquid mobile phase that carries the sample through a packed column (the stationary phase), separating the components based on their physicochemical interactions. The eluent from the LC column is then introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source, which are gentle ionization techniques that keep large, non-volatile molecules intact.

The utility of LC-MS is highlighted when analyzing derivatives designed for specific biological or material science applications where volatility is not a desired trait.

Hypothetical Non-Volatile Derivatives of this compound for LC-MS Analysis

Hypothetical Derivative NamePrecursorPotential Synthetic TransformationReason for LC-MS Analysis
N-(3-Methylbutan-2-yl)acetamide3-Methylbutan-2-amine (from reduction of this compound)Reduction of the nitro group to an amine, followed by acylation.Increased polarity and boiling point compared to the parent nitroalkane.
(3-Methylbutan-2-yl)glycine3-Methylbutan-2-amineCoupling with a protected glycine (B1666218) amino acid.Zwitterionic nature and low volatility make it unsuitable for GC-MS.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray Crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including its absolute stereochemistry and preferred solid-state conformation. For a chiral molecule like this compound, which possesses a stereocenter at the C3 position, X-ray crystallography could be used to unambiguously distinguish between the (R) and (S) enantiomers if a single crystal of one enantiomer can be obtained.

The process requires growing a high-quality single crystal of the compound of interest, which can be a challenging step. Once obtained, the crystal is mounted on a diffractometer and bombarded with a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, which is recorded by a detector. The intensities and positions of these spots are directly related to the arrangement of electrons—and therefore atoms—within the crystal lattice.

Example Crystallographic Data Obtainable from X-ray Analysis

ParameterExample Data (for an analogous nitro compound researchgate.net)Significance for this compound
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP21Defines the symmetry elements within the unit cell. For a chiral compound, this would be a non-centrosymmetric space group.
Unit Cell Dimensionsa = 5.10 Å, b = 7.75 Å, c = 14.80 Å, β = 97.09°Provides the size of the repeating unit in the crystal.
Absolute StereochemistryDetermined (e.g., Flack parameter)Would definitively assign the (R) or (S) configuration of the chiral center.
Conformational DetailsTorsion angles (e.g., C-C-N-O)Would reveal the rotational orientation of the nitro group relative to the alkyl backbone.

Chromatographic Techniques for Separation and Purification in Research

Chromatography is a cornerstone of chemical research, providing essential tools for the separation and purification of compounds from complex mixtures. nih.gov For this compound, various chromatographic techniques are vital throughout its synthesis and characterization.

Column Chromatography is one of the most common methods used for purification on a laboratory scale. nih.gov After synthesis, the crude reaction mixture containing this compound, isomers, and other by-products can be loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Separation occurs based on the differential adsorption of the components to the stationary phase. Less polar compounds typically travel through the column faster than more polar ones. By collecting the eluent in fractions, the desired compound can be isolated in a highly pure form.

Thin-Layer Chromatography (TLC) is often used in conjunction with column chromatography. It is a rapid and inexpensive method to monitor the progress of a reaction and to determine the optimal solvent system for column chromatography separation.

Chiral Chromatography is a specialized and powerful technique that would be necessary for the separation of the (R)- and (S)-enantiomers of this compound. Since enantiomers have identical physical properties like boiling point and polarity, they cannot be separated by standard chromatographic methods. Chiral chromatography utilizes a stationary phase that is itself chiral. The enantiomers of the analyte interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. This is crucial for stereoselective synthesis research or for studying the specific properties of each individual enantiomer.

Chromatographic Methods for this compound Research

TechniqueStationary Phase ExampleMobile Phase ExamplePrimary Application
Column ChromatographySilica GelHexane/Ethyl Acetate mixturePurification of the synthesized compound from by-products. nih.gov
Thin-Layer Chromatography (TLC)Silica gel on an aluminum plateHexane/Ethyl Acetate mixtureRapid reaction monitoring and solvent system screening.
Chiral High-Performance Liquid Chromatography (HPLC)Cellulose or amylose (B160209) derivatives on a silica supportHexane/Isopropanol mixtureSeparation of (R)- and (S)-enantiomers.

This compound: A Detailed Examination of its Chemical Profile and Synthetic Utility

Introduction and Background

This compound is an aliphatic nitro compound with the chemical formula C5H11NO2. nist.gov It is identified by the CAS Registry Number 2625-35-6. nist.gov The systematic IUPAC name for this compound is this compound. nist.gov It has a molecular weight of approximately 117.15 g/mol . nist.gov The structure consists of a butane (B89635) chain with a methyl group at the second carbon and a nitro group at the third carbon. Aliphatic nitro compounds like this compound are recognized as valuable intermediates in organic synthesis, offering a range of transformations into other functional groups. researchgate.netfrontiersin.org

Chemical and Physical Properties

While specific experimental data for this compound is not widely available, its properties can be inferred from its structure.

Interactive Data Table: Physical Properties of this compound

PropertyValueSource
Molecular FormulaC5H11NO2 nist.gov
Molecular Weight117.1463 g/mol nist.gov
CAS Number2625-35-6 nist.gov
IUPAC NameThis compound nist.gov
DensityN/A chemsrc.com
Boiling PointN/A chemsrc.com
Melting PointN/A chemsrc.com

Spectroscopic Data

Detailed experimental spectra for this compound are not readily found in public databases. However, characteristic spectroscopic features can be predicted:

¹H NMR: The proton nuclear magnetic resonance spectrum would be expected to show distinct signals for the different types of protons in the molecule. The methine proton adjacent to the nitro group (at C3) would likely appear as a multiplet at a downfield chemical shift due to the electron-withdrawing nature of the NO2 group. The methine proton at C2 and the various methyl protons would appear at more upfield positions.

¹³C NMR: The carbon spectrum would show five distinct signals corresponding to the five carbon atoms in unique chemical environments. The carbon atom bonded to the nitro group (C3) would be significantly deshielded and appear at a downfield chemical shift.

IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands typical of a nitro group, specifically asymmetric and symmetric stretching vibrations, which usually appear around 1550-1530 cm⁻¹ and 1380-1360 cm⁻¹, respectively.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight (117.15 u). Fragmentation patterns would likely involve the loss of the nitro group (NO2, 46 u) and cleavage of the carbon-carbon bonds.

Synthesis and Manufacturing

The synthesis of aliphatic nitro compounds can be achieved through several methods. researchgate.net For this compound, key methods include nitration of alkanes and alkylation of nitronates.

Role As a Synthetic Building Block in Complex Organic Molecule Construction

Stereoselective Transformations and Chiral Pool Applications

The construction of complex organic molecules with defined three-dimensional structures is a cornerstone of modern synthetic chemistry, particularly in the development of pharmaceuticals and other bioactive compounds. Stereoselective transformations, which favor the formation of one stereoisomer over others, are critical in achieving this goal. Nitroalkanes, as a class of compounds, have proven to be valuable precursors in a variety of stereoselective reactions.

One of the most powerful strategies in asymmetric synthesis is the use of the "chiral pool," which involves utilizing readily available, enantiomerically pure compounds from natural sources as starting materials. wikipedia.orgnih.gov These natural products, including amino acids, sugars, and terpenes, provide a scaffold with pre-existing stereocenters, which can be elaborated into more complex chiral molecules. wikipedia.orgnih.govnumberanalytics.com

While 2-Methyl-3-nitrobutane itself is not a primary member of the natural chiral pool, its chiral forms could potentially be synthesized from chiral pool precursors or through asymmetric synthesis methodologies. The principles of stereoselective reactions involving nitroalkanes, such as the Henry (nitroaldol) reaction and Michael additions, provide a framework for how chiral this compound could be employed as a valuable building block.

For instance, the asymmetric Henry reaction, which involves the addition of a nitronate to a carbonyl compound, is a powerful tool for creating new stereocenters. While specific examples using this compound are not prevalent in the literature, the reaction is broadly applicable to a wide range of nitroalkanes. The stereochemical outcome of these reactions can be controlled through the use of chiral catalysts, such as chiral metal complexes or organocatalysts. These catalysts can create a chiral environment around the reacting molecules, directing the approach of the nucleophilic nitroalkane to one face of the electrophilic carbonyl group, thus leading to the preferential formation of one enantiomer or diastereomer of the β-nitro alcohol product.

Similarly, the conjugate addition of nitroalkanes to α,β-unsaturated carbonyl compounds, known as the Michael reaction, is another key transformation that can be rendered stereoselective. The resulting γ-nitro carbonyl compounds are versatile intermediates that can be further transformed into a variety of other functional groups. The stereochemistry of the newly formed carbon-carbon bond can be influenced by chiral catalysts, providing access to enantiomerically enriched products.

The potential of this compound in chiral pool applications would likely involve its synthesis in an enantiomerically pure or enriched form. This could be achieved through several hypothetical routes. For example, a chiral precursor from the chiral pool could be converted into a chiral nitroalkane. Alternatively, an asymmetric synthesis approach could be employed, such as the enantioselective reduction of a corresponding nitroalkene or the asymmetric alkylation of a simpler nitroalkane.

Although direct experimental data on the stereoselective transformations of this compound is limited, the well-established reactivity of nitroalkanes in asymmetric synthesis suggests its potential as a valuable chiral building block. Future research may yet uncover specific applications for this compound in the stereocontrolled synthesis of complex organic molecules.

Synthesis and Reactivity of 2 Methyl 3 Nitrobutane Derivatives and Analogues

Nitrobutane Isomers and Their Distinct Reactivity Profiles (e.g., 3-Methyl-1-nitrobutane)

The reactivity of nitroalkanes is significantly influenced by the position of the nitro group on the alkyl chain. In the case of the isomers 2-methyl-3-nitrobutane and 3-methyl-1-nitrobutane, the placement of the nitro group dictates their chemical behavior, particularly in reactions involving the α-protons and elimination reactions.

This compound is a secondary nitroalkane, meaning the nitro group is attached to a carbon atom that is bonded to two other carbon atoms. The presence of a methyl group on the adjacent carbon (C2) introduces steric hindrance around the nitro group and the α-hydrogen on C3. This steric bulk can influence the rates and outcomes of reactions. For instance, in base-catalyzed reactions, the approach of a bulky base to deprotonate the α-carbon can be hindered.

3-Methyl-1-nitrobutane , on the other hand, is a primary nitroalkane. google.com The nitro group is located at the terminus of the carbon chain, making the α-protons on C1 more accessible to reagents. google.com This generally leads to faster rates in reactions such as the Henry (nitroaldol) reaction and Michael additions, where the formation of a nitronate anion via deprotonation is the initial step.

The distinct reactivity profiles can be summarized as follows:

FeatureThis compound (Secondary)3-Methyl-1-nitrobutane (Primary)
Position of Nitro Group C3 (internal)C1 (terminal)
Steric Hindrance at α-carbon Higher, due to adjacent isopropyl group.Lower.
Acidity of α-protons Generally less acidic due to steric hindrance affecting solvation of the conjugate base.Generally more acidic and accessible.
Reactivity in Base-Catalyzed Reactions Slower reaction rates are expected.Faster reaction rates are typical.
Elimination Reactions Can undergo elimination to form alkenes.Less prone to simple elimination but can participate in other transformations.

Halogenated Nitrobutane Derivatives: Synthesis and Chemical Transformations

The introduction of halogen atoms to the nitrobutane scaffold creates versatile intermediates for further synthetic transformations. The synthesis of halogenated nitrobutanes can be achieved through various methods, including the direct halogenation of nitroalkanes or by starting from halogenated precursors.

The halogenation of primary and secondary nitroalkanes typically occurs at the α-position in the presence of a base. The reaction proceeds through a nitronate anion intermediate, which then reacts with a halogen source. For secondary nitroalkanes like this compound, monohalogenation is possible.

A general method for the preparation of monohalogenated nitroalkanes involves the reaction of a nitronate salt with a halogen. google.com For example, reacting the sodium salt of a nitroalkane with chlorine or bromine can yield the corresponding α-halonitroalkane. google.com In the context of this compound, this would lead to the formation of 2-chloro-3-methyl-3-nitrobutane or its bromo analogue.

These halogenated derivatives exhibit modified reactivity:

Nucleophilic Substitution: The halogen atom can be displaced by a variety of nucleophiles. However, the strong electron-withdrawing nature of the adjacent nitro group can influence the reaction mechanism.

Elimination Reactions: In the presence of a base, these compounds can undergo dehydrohalogenation to form nitroalkenes. The regioselectivity of this elimination will be influenced by the structure of the substrate.

Radical Reactions: The carbon-halogen bond can be cleaved under radical conditions, opening up pathways for C-C bond formation.

Unsaturated Nitrobutane Derivatives (e.g., Nitrobutadienes)

Unsaturated nitrobutane derivatives, particularly nitrobutadienes, are highly reactive and valuable building blocks in organic synthesis. researchgate.net The conjugated system, activated by the electron-withdrawing nitro group, makes them potent dienophiles and Michael acceptors. researchgate.netresearchgate.net

The synthesis of nitrobutadienes can be accomplished through several routes, including the nitration of dienes or elimination reactions from appropriately functionalized precursors. researchgate.net For instance, dehydrohalogenation of halogenated nitrobutenes or dehydration of nitroalcohols can yield the corresponding nitrodiene.

Nitrobutadienes are versatile reagents in a variety of chemical transformations:

Diels-Alder Reactions: As electron-deficient dienes or dienophiles, they readily participate in [4+2] cycloaddition reactions to form six-membered rings. The regioselectivity and stereoselectivity of these reactions are controlled by the substitution pattern on both the diene and the dienophile.

Michael Additions: The conjugated system is susceptible to nucleophilic attack at the β- or δ-position, allowing for the introduction of a wide range of functional groups.

Cycloadditions: Besides the Diels-Alder reaction, they can participate in other cycloaddition processes, such as [3+2] cycloadditions with dipoles like nitrones or azides, leading to the formation of five-membered heterocyclic rings. researchgate.net

The reactivity of these compounds makes them valuable precursors for the synthesis of complex cyclic and heterocyclic structures. researchgate.net

Functionalized Nitrobutane Analogues with Modified Reactivity

The introduction of other functional groups onto the nitrobutane framework can significantly alter the molecule's reactivity and provide access to novel chemical space. The nature and position of these additional functional groups can either enhance or suppress the inherent reactivity of the nitroalkane moiety.

For instance, the presence of a hydroxyl or carbonyl group can lead to intramolecular reactions. A nitro group positioned appropriately relative to a carbonyl group can facilitate intramolecular Henry reactions, leading to cyclic nitroalcohols.

The synthesis of such functionalized analogues can be achieved through various strategies:

Starting from functionalized precursors: Utilizing starting materials that already contain the desired functional groups and then introducing the nitro group.

Modification of existing nitroalkanes: Performing chemical transformations on a simpler nitrobutane derivative to introduce new functional groups.

An example of how bulky functional groups can influence reactivity can be seen in the chemistry of adamantane (B196018) derivatives. The rigid and bulky adamantyl group can direct reactions to specific sites and influence the stability of intermediates, providing a model for understanding the behavior of sterically encumbered nitroalkanes.

The modified reactivity of these functionalized analogues opens up possibilities for the synthesis of complex target molecules, including pharmaceuticals and materials with specific properties.

Future Research Directions and Outlook in 2 Methyl 3 Nitrobutane Chemistry

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The creation of chiral centers with high precision is a cornerstone of modern organic synthesis. For 2-methyl-3-nitrobutane, which possesses a stereocenter at the carbon bearing the nitro group, the development of highly stereoselective and enantioselective synthetic routes is a significant area for future investigation.

Current synthetic approaches often result in racemic mixtures or require chiral auxiliaries, limiting their efficiency. Future research will likely focus on the development of catalytic asymmetric methods to access specific stereoisomers of this compound and its derivatives. This includes the exploration of novel chiral catalysts, such as organocatalysts and transition-metal complexes, capable of inducing high levels of enantioselectivity in reactions like the conjugate addition of nucleophiles to nitroalkenes. mdpi.com The asymmetric addition of 1,3-dicarbonyl compounds to nitroolefins, for instance, has seen significant progress with the use of bifunctional thiourea-based organocatalysts. mdpi.com Adapting and optimizing such systems for substrates relevant to this compound synthesis will be a key objective.

Furthermore, enantioselective synthesis of related structures, such as 2-methyl-1,2-diols, has been achieved through allene (B1206475) hydroboration-aldehyde allylboration reaction sequences, demonstrating the feasibility of creating complex stereochemical arrangements. nih.gov Applying similar principles to the synthesis of nitro compounds could open new avenues for accessing enantiopure this compound. The use of visible-light-induced asymmetric [2+2] cycloadditions also presents a promising, though challenging, approach for constructing chiral cyclobutane (B1203170) derivatives without the need for directing groups. chemistryviews.org

Innovations in Catalytic Transformations of Nitroalkanes

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carbonyls, and oximes. Innovations in the catalytic transformations of nitroalkanes like this compound are crucial for expanding their synthetic utility.

A significant challenge in this area is the development of catalysts that can effect these transformations under mild and selective conditions. Recent advancements in photoredox-nickel dual catalysis have enabled the C-alkylation of secondary nitroalkanes to form sterically hindered α-tertiary amines, a transformation previously difficult to achieve. nih.gov This methodology allows for the rapid assembly of complex α-tertiary amines from simple nitroalkane precursors. nih.gov Further exploration of such dual catalytic systems could lead to novel transformations of this compound, providing access to a wider range of valuable products.

Iron-catalyzed reductive functionalization of nitro compounds also represents a promising frontier. acs.org Mechanistic studies have shed light on the intricate catalytic cycles involved, revealing the role of iron-hydride species and the potential for interlinked catalytic pathways. acs.org Understanding these mechanisms is key to designing more efficient and selective iron-based catalysts for the transformation of this compound.

Exploration of this compound in Sustainable Chemistry and Biocatalysis

The principles of sustainable or "green" chemistry are increasingly influencing the direction of chemical research. scienceopen.com The exploration of this compound within this framework involves developing synthetic routes that minimize waste, use less hazardous substances, and are more energy-efficient.

One area of focus is the use of continuous-flow chemistry. Continuous-flow processes can offer significant advantages over traditional batch methods, including improved safety, better heat and mass transfer, and the ability to fine-tune reaction conditions for optimal selectivity. researchgate.net The application of continuous-flow hydrogenation of related compounds, such as 2-methyl-3-butyn-2-ol (B105114), has demonstrated the potential for greener manufacturing of important chemical intermediates. researchgate.net Investigating the behavior of this compound in continuous-flow systems could lead to more sustainable production methods.

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers another avenue for sustainable chemistry. While the application of biocatalysis to nitroalkanes is still an emerging field, the potential for highly selective and environmentally benign transformations is significant. Future research could focus on identifying or engineering enzymes capable of acting on this compound, for example, to perform stereoselective reductions or other functional group interconversions.

Advanced Mechanistic Interrogations Using State-of-the-Art Analytical Techniques

A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For reactions involving this compound, the application of advanced analytical techniques will be crucial for elucidating complex reaction pathways.

Techniques such as in-situ spectroscopy (e.g., NMR, IR) can provide real-time information about the species present in a reaction mixture, allowing for the identification of transient intermediates and the determination of reaction kinetics. For instance, detailed kinetic studies on the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst have utilized a Langmuir-Hinshelwood mechanism to model the reaction and predict selectivity. rsc.org Similar detailed kinetic and mechanistic investigations of reactions involving this compound are needed.

The study of carbocation rearrangements, which can occur in reactions of related alkyl halides like 2-bromo-3-methylbutane, highlights the importance of understanding potential side reactions and reaction pathways. doubtnut.com The use of isotopic labeling, as demonstrated in the study of the bromination of alcohols, can be a powerful tool for tracking the fate of atoms and elucidating reaction mechanisms. jcu.edu

Computational Chemistry in Predictive Design of Nitroalkane Reactions

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts and reactions. For this compound, computational methods can provide valuable insights into its structure, reactivity, and the mechanisms of its reactions.

Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stereoselectivity of reactions. unil.ch For example, DFT studies have been employed to investigate the [3+2] cycloaddition reactions of nitrile N-oxides, revealing that regioselectivity can be controlled by steric effects. mdpi.com Similar computational studies on reactions of this compound could guide the development of new synthetic strategies.

Q & A

Q. What advanced techniques characterize degradation pathways of this compound in environmental matrices?

  • Methodological Answer : Use 14^{14}C isotopic labeling to track degradation products in soil/water systems. Analyze metabolites via LC-HRMS and apply QSAR models to predict ecotoxicity. Reference wastewater management frameworks from environmental studies .

Q. How do crystallographic studies resolve stereochemical ambiguities in this compound derivatives?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., ethanol/water mixtures). Collect diffraction data (Mo-Kα radiation) and refine structures using SHELX. Compare torsion angles with similar nitroalkanes in Acta Crystallographica reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.